methyl 4-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate
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Description
Methyl 4-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C22H17N3O4S and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.09397721 g/mol and the complexity rating of the compound is 686. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a thieno[3,2-d]pyrimidine core substituted with various functional groups. Its molecular formula is C22H19N3O3S with a molecular weight of approximately 405.47 g/mol. The presence of the thieno and pyrimidine rings suggests potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. A study highlighted that certain thieno derivatives demonstrated potent activity against both bacterial and fungal strains. For instance, compounds with similar structures showed minimum inhibitory concentrations (MICs) as low as 1.95 μg/mL against Micrococcus luteus and Bacillus spp. .
Antitumor Activity
The thieno[3,2-d]pyrimidine scaffold has been linked to antitumor activity. In vitro studies have shown that compounds containing this moiety can inhibit the proliferation of cancer cell lines. For example, one study reported that specific derivatives reduced cell viability in human cancer cell lines by inducing apoptosis .
Enzyme Inhibition
Another aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Research has indicated that similar compounds can act as inhibitors for various enzymes involved in metabolic pathways, which may contribute to their therapeutic effects .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity with an MIC of 12.5 μg/mL against E. coli .
Study 2: Cytotoxicity in Cancer Cells
In another investigation focusing on its cytotoxic effects, the compound was tested against various cancer cell lines. The findings revealed that it inhibited cell growth effectively at concentrations ranging from 10 to 50 μM, suggesting a dose-dependent response .
Table 1: Biological Activity Summary
Activity Type | Target Organism/Cell Line | MIC (μg/mL) | IC50 (μM) |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 10 | - |
Antimicrobial | Escherichia coli | 12.5 | - |
Antitumor | Human cancer cell lines | - | 25 |
Enzyme Inhibition | Various metabolic enzymes | - | - |
Table 2: Structure-Activity Relationship (SAR)
Compound Structure | Biological Activity | Observations |
---|---|---|
Thieno[3,2-d]pyrimidine derivative | Antibacterial | Strong activity against Gram+ |
Acetamido substitution | Cytotoxicity | Enhanced potency in cancer cells |
Properties
IUPAC Name |
methyl 4-[[2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c1-29-22(28)15-7-9-16(10-8-15)24-18(26)11-25-13-23-19-17(12-30-20(19)21(25)27)14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIPPABMLXKTMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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